molecular formula C17H29N5O2 B5959512 N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide

Cat. No.: B5959512
M. Wt: 335.4 g/mol
InChI Key: LDHXSOBLMKXLRS-UHFFFAOYSA-N
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Description

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrazole ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-5-6-13-9-14(20-19-13)11-21(4)16(23)10-15-17(24)18-7-8-22(15)12(2)3/h9,12,15H,5-8,10-11H2,1-4H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXSOBLMKXLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C(=O)CC2C(=O)NCCN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Acetamide Group Addition: The acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or piperazines.

Scientific Research Applications

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]acetamide
  • N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-ethyl-1H-pyrazol-5-yl)methyl]acetamide

Uniqueness

N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

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